molecular formula C20H17N3O3S B11593303 (5Z)-5-(2,5-dimethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2,5-dimethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11593303
M. Wt: 379.4 g/mol
InChI Key: FXAMYQPIZHQSAF-BOPFTXTBSA-N
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Description

(5Z)-5-(2,5-dimethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that includes a thiazole ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 2-methylphenylthiosemicarbazide, followed by cyclization under acidic conditions to form the thiazole-triazole fused ring system. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,5-dimethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2,5-dimethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential bioactivity. It may serve as a probe or inhibitor in biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical syntheses.

    Diketene: A reactive intermediate used in the production of acetoacetic esters.

Uniqueness

(5Z)-5-(2,5-dimethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its fused ring system, which imparts specific chemical and physical properties. This makes it distinct from simpler compounds like ethyl acetoacetate and acetylacetone, which do not have such complex structures.

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H17N3O3S/c1-12-6-4-5-7-15(12)18-21-20-23(22-18)19(24)17(27-20)11-13-10-14(25-2)8-9-16(13)26-3/h4-11H,1-3H3/b17-11-

InChI Key

FXAMYQPIZHQSAF-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=C(C=CC(=C4)OC)OC)SC3=N2

Origin of Product

United States

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